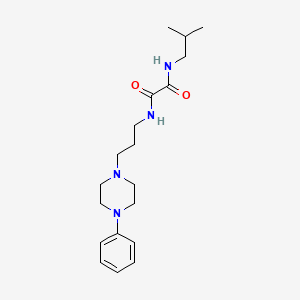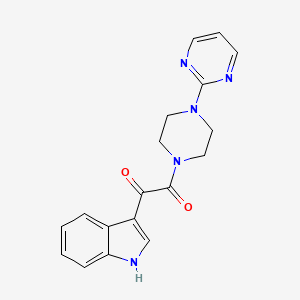
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-1-propylpiperidin-4-amine, also known as MPPE, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use in scientific research due to its interesting pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyethyl)-1-propylpiperidin-4-amine is not fully understood. However, it is believed that the compound acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also acts as an antagonist at the α2-adrenergic receptor. These actions result in the modulation of neurotransmitter release, which can have a significant impact on various physiological processes.
Biochemical and physiological effects:
N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive function and decision-making. It has also been shown to increase serotonin release in the hippocampus, which is involved in learning and memory. Additionally, N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been shown to increase norepinephrine release in the hypothalamus, which is involved in the regulation of the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyethyl)-1-propylpiperidin-4-amine in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-(2-methoxyethyl)-1-propylpiperidin-4-amine is its potential for off-target effects. Due to its ability to modulate multiple receptors, it can be difficult to attribute specific effects to a particular receptor.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-1-propylpiperidin-4-amine. One potential direction is the investigation of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-1-propylpiperidin-4-amine and its effects on neurotransmitter release. Finally, the development of more selective compounds that target specific receptors could help to overcome some of the limitations of using N-(2-methoxyethyl)-1-propylpiperidin-4-amine in lab experiments.
In conclusion, N-(2-methoxyethyl)-1-propylpiperidin-4-amine is a synthetic compound that has been extensively studied for its potential use in scientific research. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the role of these receptors in various physiological processes. However, further research is needed to fully understand its mechanism of action and its potential for off-target effects.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-1-propylpiperidin-4-amine involves the reaction of propylpiperidine with 2-methoxyethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is then confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for several neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the α2-adrenergic receptor. Due to its ability to modulate these receptors, N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been investigated for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-7-13-8-4-11(5-9-13)12-6-10-14-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSWSUSFBVSQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-propylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)



![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)


![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)
![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)

![N-(3-acetylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2997445.png)
![4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2997446.png)
![5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2997447.png)